molecular formula C18H18F3NO3 B8344905 1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene

1-Tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene

Cat. No. B8344905
M. Wt: 353.3 g/mol
InChI Key: USJOSDCGXQVLHM-UHFFFAOYSA-N
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Patent
US08741925B2

Procedure details

A mixture of 1-tert-butyl-2-(benzyloxy)-5-bromo-4-nitrobenzene (913 mg, 2.5 mmol), KF (291 mg, 5 mmol), KBr (595 mg, 5 mmol), CuI (570 mg, 3 mmol), methyl chlorodifluoroacetate (1.6 mL, 15 mmol) and DMF (5 mL) was stirred at 125° C. in a sealed tube overnight, cooled to room temperature, diluted with water and extracted three times with EtOAc. The combined organic layers were washed with brine and dried over anhydrous MgSO4. After removal of the solvent, the residue was purified by column chromatography (0-5% EtOAc-Hexane) to yield 1-tert-butyl-2-(benzyloxy)-5-(trifluoromethyl)-4-nitrobenzene (591 mg, 67%). 1H NMR (400 MHz, CDCl3) 7.66 (s, 1H), 7.37 (m, 5H), 7.19 (s, 1H), 5.21 (s, 2H), 1.32 (s, 9H).
Quantity
913 mg
Type
reactant
Reaction Step One
Name
Quantity
291 mg
Type
reactant
Reaction Step One
Name
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
570 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9](Br)[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:4])([CH3:3])[CH3:2].[F-:23].[K+].[K+].[Br-].Cl[C:28]([F:34])([F:33])C(OC)=O>O.[Cu]I.CN(C=O)C>[C:1]([C:5]1[CH:10]=[C:9]([C:28]([F:34])([F:23])[F:33])[C:8]([N+:12]([O-:14])=[O:13])=[CH:7][C:6]=1[O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
913 mg
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)Br)[N+](=O)[O-])OCC1=CC=CC=C1
Name
Quantity
291 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
595 mg
Type
reactant
Smiles
[K+].[Br-]
Name
Quantity
1.6 mL
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Name
CuI
Quantity
570 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
was stirred at 125° C. in a sealed tube overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (0-5% EtOAc-Hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C(=C1)C(F)(F)F)[N+](=O)[O-])OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 591 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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